(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Overview
Description
(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: is a bicyclic compound featuring a unique structure that includes a fluorine atom, a tert-butyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Aminoacyloxylation: One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Intramolecular Cyclization: Another method involves the reaction of furfurylamine with maleimides, leading to the formation of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton.
Industrial Production Methods: The industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.
Reduction: Reduction reactions can be performed to modify the ester groups or the bicyclic ring.
Substitution: The fluorine atom and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a monomer in ring-opening metathesis polymerization (ROMP) reactions, producing helical polymers that act as ionophores for dyes .
Biology: In biological research, the compound’s derivatives are screened for potential pharmacological activities, including cytotoxicity and enzyme inhibition.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into active sites, inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness: The presence of the fluorine atom and the tert-butyl group in (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C13H18FNO4 |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S)-7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3/t7?,8?,9?,10-/m0/s1 |
InChI Key |
BNRKZIZSUOCSIR-VVIYDGDNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C=CC1C2F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC |
Origin of Product |
United States |
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